molecular formula C5H5N5O2S B2935234 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one CAS No. 312536-71-3

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B2935234
CAS No.: 312536-71-3
M. Wt: 199.19
InChI Key: NZILYFRQOWYXOG-UHFFFAOYSA-N
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Description

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both oxadiazole and thiazolidinone rings, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms.

    Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
  • 3-(4-Chloro-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
  • 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one is unique due to the presence of the amino group on the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the oxadiazole ring, leading to variations in their properties and applications.

Properties

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2S/c6-3-4(9-12-8-3)10-2(11)1-13-5(10)7/h7H,1H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILYFRQOWYXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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